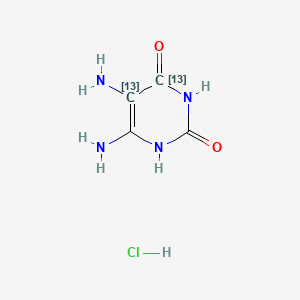

5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt

Description

5,6-Diamino-2,4-dihydroxypyrimidine-¹³C₂, Hydrochloride Salt is a stable isotope-labeled derivative of the pyrimidine scaffold, where two carbon atoms are replaced with ¹³C isotopes. This compound is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its isotopic enrichment, which enhances detection sensitivity and accuracy in tracer studies . The hydrochloride salt form improves solubility in aqueous and polar organic solvents, addressing challenges observed in non-salt analogs (e.g., poor solubility in THF or CH₂Cl₂) .

Properties

IUPAC Name |

5,6-diamino-(4,5-13C2)1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H/i1+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMLWEBEDKTKOQ-CFARNWPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=[13C]([13C](=O)NC(=O)N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Dihydroxypyrimidine Precursors

The most widely documented method involves chlorination of 5-acetamido-2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) and a quaternary ammonium catalyst (e.g., methyltriethylammonium chloride). The reaction proceeds at 105°C for 28 hours, followed by distillation of excess POCl₃ and neutralization with sodium hydroxide. Isotopic labeling is introduced during the precursor synthesis by substituting ¹³C₂-labeled diethyl acetamidomalonate in the condensation with guanidine carbonate.

Key Steps

-

Condensation : Guanidine carbonate + ¹³C₂-diethyl acetamidomalonate → 5-acetamido-2-amino-4,6-dihydroxypyrimidine-¹³C₂.

-

Chlorination : POCl₃ (3–6 molar equivalents) and catalyst (e.g., methyltriethylammonium chloride) at 105°C.

-

Workup : Distillation, neutralization (pH 4–7), and ethyl acetate extraction.

Table 1: Reaction Conditions and Yields

Catalytic Hydrogenation of Nitroso Intermediates

An alternative route reduces 5-nitroso-6-amino-uracil under hydrogen gas in the presence of an inorganic base (e.g., NaOH). The nitroso group is selectively reduced to an amino group, yielding 5,6-diaminouracil, which is subsequently converted to the hydrochloride salt. Isotopic labeling requires ¹³C₂ precursors at the uracil synthesis stage.

Critical Considerations

Direct Synthesis from 2,4-Diamino-6-Hydroxypyrimidine (DAHP)

A streamlined method reacts DAHP with POCl₃ at 90–110°C for 6 hours, followed by ethanol quenching and ammonia neutralization. This approach avoids intermediate isolation, improving scalability.

Advantages

Isotopic Labeling and Purification

¹³C₂ Incorporation

The ¹³C label is introduced during the malonate condensation step using ¹³C₂-diethyl acetamidomalonate. This ensures uniform isotopic distribution at positions 4 and 5 of the pyrimidine ring.

Analytical Confirmation

Purification Techniques

-

Solvent Extraction : Ethyl acetate washes remove phosphates and byproducts.

-

Recrystallization : Ethanol/water mixtures enhance purity (>98%).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Isotopic Purity | Scalability |

|---|---|---|---|

| Chlorination (POCl₃) | 46–65% | 99% | High |

| Hydrogenation | ~70% | 95% | Moderate |

| DAHP Direct Synthesis | 65% | 98% | High |

Challenges

-

Isotopic Dilution : Trace unlabeled precursors reduce purity; strict stoichiometry is required.

-

POCl₃ Handling : Corrosive reagent necessitates controlled conditions.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Palladium on carbon (Pd/C) in ethanol (EtOH) is often used for reduction reactions.

Substitution: Reagents like sodium hydride (NaH) in dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s utility in research.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt is used as a reference standard and in isotope labeling studies to trace chemical pathways and reaction mechanisms.

Biology: In biological research, this compound is used to study nucleic acid metabolism and enzyme interactions. Its labeled form allows for precise tracking in metabolic studies.

Medicine: In medicine, it is used in the development of diagnostic tools and therapeutic agents. The stable isotope labeling helps in the accurate detection and quantification of biological molecules.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other chemical products. Its stable isotope labeling is crucial for quality control and research and development purposes .

Mechanism of Action

The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound’s labeled form allows researchers to study its binding and interaction with these targets in detail. The pathways involved include nucleic acid synthesis and repair, where the compound can act as a substrate or inhibitor, providing insights into the underlying biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Polycyclic Fused Derivatives (e.g., 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones)

- Structure : Complex polycyclic frameworks with fused pyrido-pyrrolo-pyrazine rings, differing from the simpler pyrimidine backbone of the target compound.

- Synthesis : Prepared via EDCI/DMAP-mediated coupling in THF, similar to methodologies for activating carboxyl groups in pyrimidine derivatives .

- In contrast, the hydrochloride salt of the target compound enhances solubility, facilitating analytical applications.

- Applications : Primarily explored for pharmacological activity (e.g., anticancer or antimicrobial properties), whereas the ¹³C₂-labeled pyrimidine is tailored for analytical use .

2.1.2 1,6-Diamino-2,7-Dihydroquinoline-3,4-Dicarboxylic Acid (DQCA)

- Structure: A dihydroquinoline derivative with amino and carboxylic acid groups, distinct from the pyrimidine core but sharing amino functionality.

- Biological Relevance: Demonstrated metal-chelation properties and resistance to transport via CTR1/OCT2 channels, unlike cisplatin . The target compound’s amino groups may similarly interact with metal ions, though its transport mechanisms remain unstudied.

- Utility : DQCA’s applications focus on metallodrug research, while the labeled pyrimidine serves as a tool compound for isotopic tracing .

Isotopically Labeled Analogues

2.2.1 N’-Boc-N-Benzylpiperazine-d₈

- Isotopic Label : Deuterated (d₈) vs. ¹³C₂ in the target compound.

- Applications : Deuterated compounds are commonly used in MS for quantitative analysis due to minimal isotopic effects, whereas ¹³C-labeled pyrimidines are preferred in NMR for structural elucidation .

- Cost : Higher cost for ¹³C₂-labeled compounds (e.g., €1,959.00/10mg) compared to deuterated analogs (€292.00/10mg) reflects differences in isotopic enrichment complexity .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis requires specialized ¹³C-enriched precursors, whereas polycyclic derivatives face purification hurdles due to low solubility .

- Analytical Utility: The hydrochloride salt form resolves solubility issues seen in non-salt analogs, enabling robust ¹³C-NMR data acquisition—a critical advantage over polycyclic derivatives .

- Biological Potential: While DQCA and polycyclic compounds are bioactive, the target’s isotopic labeling prioritizes analytical over therapeutic applications .

Biological Activity

5,6-Diamino-2,4-dihydroxypyrimidine-13C2 hydrochloride salt (CAS No. 1346605-20-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 180.56 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO)

Research indicates that 5,6-diamino-2,4-dihydroxypyrimidine derivatives exhibit various biological activities through their interactions with specific enzymes and pathways. Notably, they have shown potential in:

- Inhibition of Nitric Oxide Production : In vitro studies have demonstrated that certain derivatives can inhibit nitric oxide (NO) production in immune cells. This is significant as excessive NO production is associated with inflammatory responses and various pathologies .

Biological Activities

- Anti-inflammatory Properties :

- Antiviral Activity :

- Cytotoxicity and Cell Viability :

Case Studies

Case Study 1: Inhibition of Immune Responses

A pilot study evaluated the effects of various 5-substituted derivatives on NO production in immune cells. The results indicated a dose-dependent inhibition of NO synthesis, with significant statistical relevance (p < 0.0001). The most effective compound was noted to suppress NO production by over 55% at a concentration of 50 µM .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing a series of pyrimidine derivatives to assess their biological properties. The study highlighted that while some derivatives showed promising anti-inflammatory activity through NO inhibition, none exhibited antiviral properties at clinically relevant concentrations .

Data Summary Table

| Biological Activity | Observed Effect | IC Value |

|---|---|---|

| Nitric Oxide Inhibition | Significant reduction in NO production | 2 µM |

| Antiviral Activity | No significant activity observed | EC > 100 µg/mL |

| Cytotoxicity | No adverse effects on cell viability | N/A |

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to verify isotopic labeling and hydrogen bonding patterns. The enrichment will show distinct peaks compared to non-labeled analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution. For example, the label increases the molecular ion cluster by 2 Da.

- X-ray Diffraction (XRD) : For crystallographic validation, single-crystal XRD resolves hydrogen-bonding networks and chloride ion coordination, as demonstrated for structurally similar hydrochloride salts .

- Elemental Analysis : Quantify chlorine content (via combustion analysis) to confirm stoichiometry of the hydrochloride salt.

Basic: How should researchers assess the stability of this compound under varying pH conditions?

Q. Methodology :

- pH-Dependent Solubility Studies : Prepare buffered solutions (pH 1–12) and measure solubility via UV-Vis spectroscopy. Hydrochloride salts typically exhibit higher solubility in acidic media due to protonation of amino groups.

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and compare retention times with fresh samples. Use litmus or universal pH indicators to track changes in solution acidity .

Advanced: How can isotopic labeling (13C2^{13}\text{C}_213C2) be leveraged in metabolic tracing studies?

Q. Methodology :

- Isotope-Labeled Tracers : Administer the compound in cell cultures or model organisms. Use LC-MS/MS to track -enriched metabolites in downstream pathways (e.g., nucleotide biosynthesis).

- Data Correction : Account for natural abundance using baseline correction algorithms to distinguish labeled vs. endogenous signals .

Advanced: What crystallographic methods resolve hydrogen-bonding interactions in this hydrochloride salt?

Q. Methodology :

- Single-Crystal XRD : Grow crystals via slow evaporation in polar solvents (e.g., water/methanol). Analyze packing motifs to identify N–H···Cl hydrogen bonds and π-π stacking interactions.

- Comparative Analysis : Contrast with non-isotopic analogs to assess isotopic effects on crystal lattice stability, as seen in structurally related hydrochloride salts .

Experimental Design: How to incorporate theoretical frameworks into studies on this compound’s enzyme interactions?

Q. Methodology :

- Docking Simulations : Use software like AutoDock to model binding interactions with target enzymes (e.g., dihydrofolate reductase). Validate predictions with kinetic assays measuring inhibition constants ().

- Link to Biochemical Pathways : Align experiments with hypotheses about nucleotide analog mechanisms, referencing established metabolic pathways .

Data Contradiction Analysis: How to resolve discrepancies in reported solubility values?

Q. Methodology :

- Standardized Protocols : Replicate experiments under identical conditions (temperature, solvent purity, agitation).

- Ionic Strength Effects : Test solubility in buffered vs. unbuffered systems; chloride counterions may alter solubility via common-ion effects .

Advanced: What experimental approaches optimize synthesis yield while maintaining isotopic integrity?

Q. Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, precursor ratios) statistically to identify optimal conditions.

- Isotopic Purity Validation : Use -NMR to confirm no isotopic dilution during synthesis steps like reflux or crystallization .

Application in Enzyme Inhibition Assays: How to design kinetic studies using this labeled compound?

Q. Methodology :

- Competitive Binding Assays : Measure enzyme activity (e.g., UV-Vis absorbance of product formation) with/without the compound. Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- Isotope Effect Analysis : Compare values for -labeled vs. unlabeled substrates to probe catalytic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.